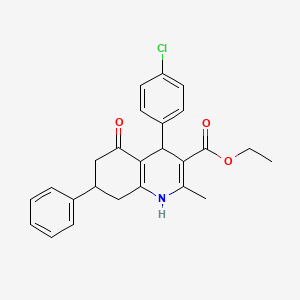![molecular formula C18H29NO2 B5220341 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is also known as IMPEP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. The compound has also been reported to exhibit antioxidant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been reported to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is its potential use in the treatment of various diseases. The compound has also been reported to exhibit low toxicity in animal studies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One area of research is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of research is the study of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the compound's mechanism of action and its effects on different cell types and tissues need to be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
Various methods have been reported for the synthesis of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One of the most common methods involves the reaction of 5-isopropyl-2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-(2-bromoethyl)pyrrolidine. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)17-7-6-16(3)18(14-17)21-13-12-20-11-10-19-8-4-5-9-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWHSYGOKWZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![2-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220298.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)

![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)

![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)